molecular formula C5H8Cl2N2O B13413612 2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride

2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride

Cat. No.: B13413612
M. Wt: 183.03 g/mol
InChI Key: LTKVMEDGMDZEMD-UHFFFAOYSA-N
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Description

Dimethylamine-epichlorohydrin copolymer is a synthetic polymer produced by the copolymerization of dimethylamine and epichlorohydrin. This compound is known for its applications in various industries, including food processing, water treatment, and paper manufacturing. It is recognized for its ability to act as a flocculant and decolorizing agent, making it valuable in the clarification of refinery sugar liquors and juices .

Preparation Methods

The preparation of dimethylamine-epichlorohydrin copolymer involves the copolymerization of dimethylamine and epichlorohydrin. The reaction typically occurs in an aqueous solution, with the mole ratio of total amine to epichlorohydrin being approximately 1:1 . The process can be carried out by heating a 50 to 90% aqueous solution of dimethylamine to a temperature of 75°C to 95°C with agitation. The difunctional epoxide compound (epichlorohydrin) is then added at a rate sufficient to maintain the reaction temperature within this range . Industrial production methods often involve the use of large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Dimethylamine-epichlorohydrin copolymer undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other reactive compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethylamine-epichlorohydrin copolymer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethylamine-epichlorohydrin copolymer involves its highly positively charged nature, which allows it to interact with negatively charged particles and molecules. This interaction leads to the aggregation and precipitation of impurities, facilitating their removal from solutions. The molecular targets and pathways involved include the binding of the copolymer to anionic sites on particles, leading to flocculation and sedimentation .

Comparison with Similar Compounds

Dimethylamine-epichlorohydrin copolymer can be compared with other similar compounds, such as:

The uniqueness of dimethylamine-epichlorohydrin copolymer lies in its specific balance of charge density and molecular weight, which makes it particularly effective in applications requiring strong flocculating and decolorizing properties.

Properties

Molecular Formula

C5H8Cl2N2O

Molecular Weight

183.03 g/mol

IUPAC Name

2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride

InChI

InChI=1S/C5H8Cl2N2O/c1-8-4(6)3(10)5(7)9-2/h3,10H,1-2H3

InChI Key

LTKVMEDGMDZEMD-UHFFFAOYSA-N

Canonical SMILES

CN=C(C(C(=NC)Cl)O)Cl

Origin of Product

United States

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